(2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with phenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are carried out under specific conditions to ensure regioselectivity and high yield. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of sustainable solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
(2E)-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells . Additionally, it can inhibit specific kinases by binding to their active sites, thereby blocking signal transduction pathways essential for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activity.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits kinase inhibition and anticancer properties.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine: A new heterocyclic system with potential antiproliferative activities.
Uniqueness
(2E)-N-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYLPROP-2-ENAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to intercalate DNA and inhibit kinases makes it a versatile compound in both medicinal chemistry and materials science .
Properties
Molecular Formula |
C26H20ClN5O |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C26H20ClN5O/c27-21-14-12-19(13-15-21)22-17-23(20-9-5-2-6-10-20)32-26(28-22)30-25(31-32)29-24(33)16-11-18-7-3-1-4-8-18/h1-17,23H,(H2,28,29,30,31,33)/b16-11+ |
InChI Key |
NYMSLWJCSHICDW-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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